N-(2-Pyridin-3-yl-benzooxazol-5-yl)-nicotinamide
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Overview
Description
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a heterocyclic compound that features a benzoxazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridine with a suitable benzoxazole derivative under specific reaction conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of automated synthesis platforms can improve reproducibility and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases, thereby blocking signal transduction pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- N-(Pyridin-3-yl)pyridine-2-carboxamide
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
Uniqueness
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is unique due to its benzoxazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H12N4O2 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12N4O2/c23-17(12-3-1-7-19-10-12)21-14-5-6-16-15(9-14)22-18(24-16)13-4-2-8-20-11-13/h1-11H,(H,21,23) |
InChI Key |
FXCXWQTZSDJVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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